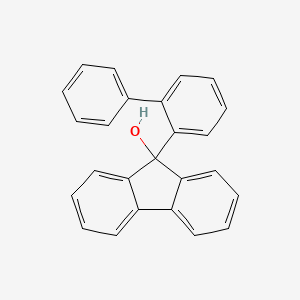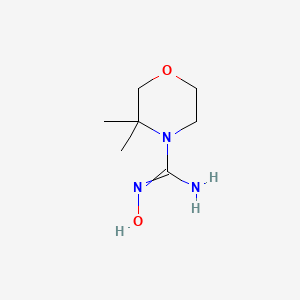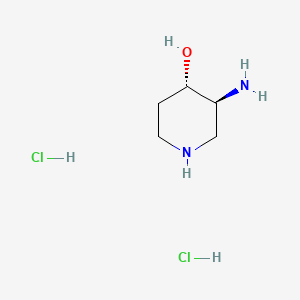![molecular formula C9H6Cl2F4O2S B14008928 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one CAS No. 34844-34-3](/img/structure/B14008928.png)
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one is a complex organic compound that features a unique combination of halogenated and hydroxylated functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a thiophene derivative as the starting material, which undergoes halogenation and subsequent functional group transformations to introduce the chloro, difluoro, and hydroxy groups. The reaction conditions often involve the use of strong halogenating agents and controlled temperatures to ensure selective substitution and addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis, allowing for better control over reaction parameters and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The halogenated groups can be reduced to form less substituted derivatives.
Substitution: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative.
Aplicaciones Científicas De Investigación
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers can use this compound to study the effects of halogenated and hydroxylated groups on biological systems, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The halogenated groups can enhance binding affinity through halogen bonding, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: This compound shares the chloro and hydroxyl groups but lacks the difluoro and thiophene moieties.
4-Chloro-3,5-difluorophenol: Similar in having chloro and difluoro groups but lacks the thiophene and hydroxyl groups.
Uniqueness
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one is unique due to its combination of halogenated and hydroxylated groups along with the thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propiedades
Número CAS |
34844-34-3 |
|---|---|
Fórmula molecular |
C9H6Cl2F4O2S |
Peso molecular |
325.11 g/mol |
Nombre IUPAC |
4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C9H6Cl2F4O2S/c10-8(12,13)7(17,9(11,14)15)4-5(16)6-2-1-3-18-6/h1-3,17H,4H2 |
Clave InChI |
FXMMMRFVKQICQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)CC(C(F)(F)Cl)(C(F)(F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




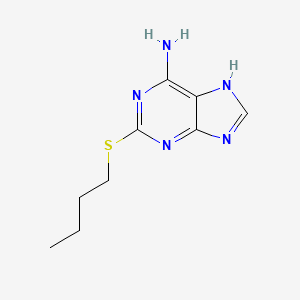
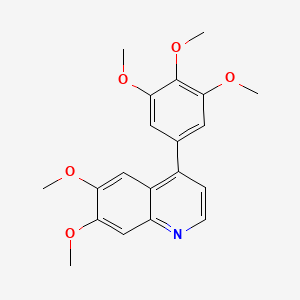
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)

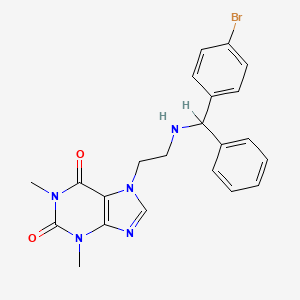
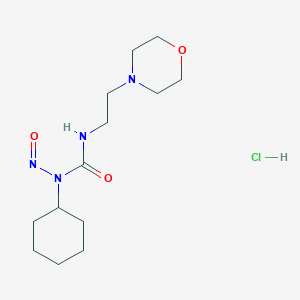


![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
